molecular formula C19H27NO4 B2851383 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid CAS No. 1224046-91-6

2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid

Cat. No.: B2851383
CAS No.: 1224046-91-6
M. Wt: 333.428
InChI Key: WIAPSVSQRSLRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid is an organic compound featuring a piperidine ring, a tolyl group, and an acetic acid functionality. This compound belongs to a class of molecules often used as intermediates in pharmaceutical and biochemical research. It stands out due to its unique structural properties, allowing for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid typically begins with the functionalization of a piperidine ring. This involves the protection of the nitrogen atom using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. The tolyl group is then introduced through Friedel-Crafts alkylation, followed by the introduction of the acetic acid group via a substitution or addition reaction. Typical reaction conditions include:

  • Protection of Piperidine: : Using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine).

  • Friedel-Crafts Alkylation: : With a Lewis acid catalyst like aluminum chloride in an anhydrous solvent.

  • Substitution/Addition Reaction: : Employing a halogenated acetic acid derivative in the presence of a base.

Industrial Production Methods

On an industrial scale, the synthesis route might involve:

  • High-throughput batch reactors to enhance yield.

  • Continuous flow systems for precise control over reaction conditions.

  • Employment of eco-friendly reagents and solvents to comply with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid undergoes various chemical transformations:

  • Oxidation: : It can be oxidized using agents like potassium permanganate to form the corresponding carboxylic acids or ketones.

  • Reduction: : Using hydride sources like sodium borohydride to reduce ketones or aldehydes within the molecule.

  • Substitution: : Nucleophilic substitutions at the acetic acid moiety using strong bases or acids.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous or alkaline medium.

  • Reduction: : Sodium borohydride in alcoholic solvents.

  • Substitution: : Bases like sodium hydroxide or acids like hydrochloric acid in polar solvents.

Major Products Formed

Depending on the reaction, the major products include oxidized derivatives, reduced alcohols, or substituted acetic acid derivatives.

Scientific Research Applications

2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid has several scientific research applications:

  • Chemistry: : As a building block in the synthesis of complex organic molecules, especially in medicinal chemistry.

  • Biology: : Used in studies to understand receptor interactions due to the piperidine moiety.

  • Medicine: : Potential precursor in drug development for conditions like neurodegenerative diseases or as an intermediate in the synthesis of active pharmaceutical ingredients.

  • Industry: : Utilized in the production of polymers or as a stabilizing agent in various formulations.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-4-hydroxypiperidine: : Similar structure with a fluorophenyl group instead of a tolyl group.

  • 2-(1-Benzylpiperidin-4-yl)acetic acid: : Benzyl substitution on the piperidine ring.

  • N-Boc-4-piperidone: : Featuring the tert-butoxycarbonyl group but lacking the acetic acid functionality.

Highlighting Uniqueness

What sets 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid apart is the combination of a protective Boc group and an active acetic acid moiety, offering versatility in chemical reactions and potential biological interactions.

There you have it, an in-depth look at this intriguing compound. Have you got a chemistry project in the works, or is this more for curiosity’s sake?

Properties

IUPAC Name

2-[4-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14-5-7-15(8-6-14)19(13-16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAPSVSQRSLRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.